1,1'-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene
Beschreibung
1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a propane backbone, with two benzene rings attached to the central carbon
Eigenschaften
CAS-Nummer |
59974-23-1 |
|---|---|
Molekularformel |
C15H14BrF |
Molekulargewicht |
293.17 g/mol |
IUPAC-Name |
(2-bromo-1-fluoro-1-phenylpropyl)benzene |
InChI |
InChI=1S/C15H14BrF/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
UCBWGZBDABYVAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene typically involves the reaction of 1,1’-dibromo-2,2-diphenylcyclopropane with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the substitution reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrocarbons.
Addition Reactions: The double bonds in the benzene rings can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene include:
1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: Differing by the presence of an ethanediyl group instead of a propane backbone.
1,1’-(1-Bromo-1,2-propanediyl)dibenzene: Similar structure but without the fluorine atom.
1,1’-(2-Bromo-1,2-difluoropropane-1,1-diyl)dibenzene: Contains an additional fluorine atom.
The uniqueness of 1,1’-(2-Bromo-1-fluoropropane-1,1-diyl)dibenzene lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
